2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Descripción
This compound features a thieno[3,4-c]pyrazole core fused with heterocyclic rings, substituted by a cyclohexylacetamido group and a 4-fluorobenzyl acetamide moiety. The cyclohexyl group enhances lipophilicity, while the fluorophenyl moiety may improve metabolic stability and target affinity.
Propiedades
IUPAC Name |
2-cyclohexyl-N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2S/c23-17-8-6-16(7-9-17)11-24-21(29)12-27-22(18-13-30-14-19(18)26-27)25-20(28)10-15-4-2-1-3-5-15/h6-9,15H,1-5,10-14H2,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOCDIPWBYSFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide (CAS Number: 1105219-50-8) belongs to a class of pyrazole derivatives known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 430.5 g/mol. Its structure features a thieno[3,4-c]pyrazole moiety, which is significant in medicinal chemistry due to its bioactive properties.
Antimicrobial Activity
Research indicates that compounds with a pyrazole nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins. This activity is particularly relevant for the treatment of inflammatory diseases .
Analgesic Properties
Analgesic activity has been observed in several pyrazole derivatives through various assays such as the hot plate test and acetic acid-induced writhing test. These studies demonstrate that compounds similar to our target compound can significantly increase pain threshold and reduce pain responses in animal models .
Anticancer Activity
Emerging studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways including cell cycle arrest and modulation of apoptosis-related proteins .
Synthesis and Evaluation
A recent study synthesized a series of thieno[3,4-c]pyrazole derivatives and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anti-inflammatory effects. Notably, one derivative exhibited a significant reduction in inflammation markers in vitro and demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may interact effectively with COX enzymes and other targets involved in inflammation and pain pathways, indicating its potential as a lead compound for further development .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H27FN4O2S |
| Molecular Weight | 430.5 g/mol |
| Biological Activities | Antimicrobial, Anti-inflammatory, Analgesic, Anticancer |
| Mechanisms | COX inhibition, Apoptosis induction |
Aplicaciones Científicas De Investigación
Overview
The compound 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry. Its unique structure allows for interactions with biological systems, making it a candidate for drug development and therapeutic applications.
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds with thieno[3,4-c]pyrazole structures exhibit anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation makes this compound a potential candidate for further investigation in oncology .
- Anti-inflammatory Effects : Similar derivatives have shown promise as anti-inflammatory agents. The presence of the cyclohexylacetamido moiety may contribute to modulating inflammatory pathways, making it relevant for conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Properties : The compound's structure may also confer antimicrobial activity. Research into related thieno compounds has indicated effectiveness against various bacterial strains, suggesting potential use in treating infections .
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thieno[3,4-c]pyrazole derivatives. The results indicated that modifications to the acetamide group significantly influenced cytotoxicity against cancer cell lines. Compounds similar to the target molecule demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, warranting further investigation into their mechanisms of action and potential clinical applications .
Case Study 2: Anti-inflammatory Mechanisms
Research published in the European Journal of Pharmacology highlighted the anti-inflammatory effects of thieno derivatives. In vitro experiments showed that these compounds inhibited the production of pro-inflammatory cytokines in activated macrophages. The study concluded that structural variations, such as those present in 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide, could enhance anti-inflammatory efficacy and selectivity .
Comparación Con Compuestos Similares
Key Observations :
- The target’s dual acetamide structure may increase hydrogen-bonding capacity compared to mono-acetamide analogs .
Heterocyclic Core Variations
The thieno[3,4-c]pyrazole core differentiates the target from triazole- or pyrimidine-based analogs:
Key Observations :
- Triazole-based analogs () exhibit strong hydrogen-bonding (N–H and C=O IR peaks at 3291 and 1678 cm⁻¹) but lack the fused heteroaromatic stability of thienopyrazole .
- Pyrazolo[3,4-d]pyrimidine derivatives () show high melting points (>300°C), suggesting superior thermal stability compared to the target compound’s unknown stability profile .
Acetamide Derivatives with Diverse Aryl Groups
Acetamide linkages are common in medicinal compounds for their bioisosteric properties:
Key Observations :
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization, amidation, and functional group protection/deprotection. For example, thienopyrazole cores are often synthesized via cyclocondensation of thioureas with α,β-unsaturated ketones . Optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow chemistry methods enhance reproducibility and scalability, as demonstrated in analogous heterocyclic syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography provides unambiguous confirmation of the 3D structure, including substituent orientation and hydrogen bonding (e.g., bond angles and torsion angles resolved to ±0.01 Å) .
- NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments and confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, fluorophenyl signals at δ 7.2–7.4 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
Q. What solvent systems and purification methods are optimal for isolating this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while reversed-phase HPLC with C18 columns achieves >95% purity. Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals suitable for biological assays .
Q. How can researchers validate the compound’s stability under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Lyophilization improves long-term storage in inert atmospheres (argon) at -20°C .
Advanced Research Questions
Q. How can computational chemistry predict this compound’s biological targets or reactivity?
Molecular docking (AutoDock Vina) models interactions with kinases or GPCRs by aligning the thienopyrazole core in hydrophobic pockets. DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic sites (e.g., acetamide carbonyl: partial charge ≈ -0.45) for nucleophilic attack .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24h vs. 48h).
- Structural analogs : Test derivatives (e.g., fluorophenyl → chlorophenyl) to isolate substituent effects .
- Purity verification : Contaminants >5% (e.g., unreacted intermediates) may skew results; validate via LC-MS .
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
- Caco-2 monolayers assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates high absorption).
- Microsomal stability assays (human liver microsomes) quantify metabolic half-life (t₁/₂ >30 min suggests low CYP450 susceptibility) .
Q. How can researchers design SAR studies to optimize this compound’s bioactivity?
- Core modifications : Replace thienopyrazole with pyrazolo[3,4-d]pyrimidine to enhance π-π stacking.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the cyclohexylacetamido position to modulate solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
